Biotinylated-D-lysine TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

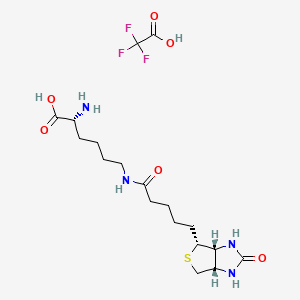

C18H29F3N4O6S |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H28N4O4S.C2HF3O2/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;3-2(4,5)1(6)7/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);(H,6,7)/t10-,11-,12-,14-;/m1./s1 |

InChI Key |

ICPIMQLAGIDGFB-XSCHNBKYSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotinylated-D-lysine TFA for Researchers and Drug Development Professionals

Introduction

Biotinylated-D-lysine TFA is a chemical conjugate of L-biotin and the D-isomer of lysine (B10760008), supplied as a trifluoroacetic acid (TFA) salt. This compound serves as a critical tool in various biochemical and biomedical research fields. The key feature of this molecule is the biotin (B1667282) moiety, which exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction forms the basis of numerous detection and purification systems. The D-lysine component offers resistance to enzymatic degradation by proteases that typically recognize L-amino acids, enhancing its stability in biological systems. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Properties and Data

This compound is a stable, crystalline powder at room temperature.[1][2][3][4] Proper storage is crucial to maintain its integrity; it should be stored at -20°C for long-term use.[1][2][3][4] For creating stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉F₃N₄O₆S | [6] |

| Molecular Weight | 486.5 g/mol | [6] |

| IUPAC Name | (2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid | [6] |

| Appearance | Powder or crystals | [1][2][3][4] |

| Storage Temperature | -20°C | [1][2][3][4] |

| Purity | Typically >99% | [5] |

Chemical Structure and Synthesis

Biotinylated-D-lysine is formed by creating a stable amide bond between the carboxyl group of biotin and the ε-amino group of D-lysine. The resulting molecule retains the α-amino group of lysine, allowing it to be incorporated into a peptide chain. The trifluoroacetic acid acts as a counter-ion from the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Applications and Experimental Protocols

The primary applications of this compound revolve around its use as a building block in peptide synthesis to create biotin-labeled peptides and as a probe in studying bacterial peptidoglycan biosynthesis.

Solid-Phase Peptide Synthesis (SPPS) of Biotinylated Peptides

Biotinylated peptides are invaluable tools for studying protein-protein interactions, receptor binding, and for the development of targeted drug delivery systems.[7] The incorporation of Biotinylated-D-lysine at a specific position within a peptide sequence allows for precise labeling.

This protocol outlines the manual synthesis of a biotinylated peptide using Fmoc-protected amino acids and this compound on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU, HOBt, DIEA

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM, Methanol (B129727)

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Washing solvent: Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 eq.), HOBt (4 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Incorporation of Biotinylated-D-lysine:

-

For the position where the biotin label is desired, use this compound in the coupling step. Note that the α-amino group is protected by the TFA salt, which will be neutralized by DIEA during the coupling reaction. The ε-amino group is already biotinylated.

-

Couple the Biotinylated-D-lysine using the same activation and coupling procedure as for the Fmoc-amino acids.

-

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is to be free).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and methanol and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet and purify it using RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Probing Bacterial Peptidoglycan Synthesis

Biotinylated-D-lysine can be used to label and study the biosynthesis of bacterial peptidoglycan (PG).[4][6][8] Certain bacterial enzymes, such as penicillin-binding proteins (PBPs), can incorporate D-amino acids or their derivatives into the PG structure. This allows for the introduction of a biotin handle into the bacterial cell wall, which can then be used for detection, localization, or affinity purification of PG-related components.

This protocol provides a general method for labeling bacterial cells with Biotinylated-D-lysine.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Tryptic Soy Broth)

-

This compound stock solution (e.g., in water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

-

Microscopy equipment (e.g., fluorescence microscope)

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate growth medium.

-

Labeling: Add this compound to the bacterial culture at a final concentration to be optimized for the specific bacterial strain and experimental conditions (typically in the low millimolar range).

-

Incubation: Continue to incubate the culture for a period that allows for sufficient incorporation of the biotinylated amino acid into the cell wall. This time can range from minutes to hours depending on the bacterial growth rate and the specific process being studied.

-

Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them several times with PBS to remove unincorporated Biotinylated-D-lysine.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 20-30 minutes at room temperature.

-

Wash the cells with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow for intracellular staining if required.

-

Wash the cells with PBS.

-

-

Staining:

-

Resuspend the fixed (and permeabilized, if applicable) cells in a solution containing fluorescently labeled streptavidin (e.g., 1-5 µg/mL in PBS with 1% BSA).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Final Washes and Visualization:

-

Wash the cells several times with PBS to remove unbound streptavidin.

-

Resuspend the cells in a small volume of PBS.

-

Mount the cells on a microscope slide and visualize them using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its ability to introduce a stable biotin label into peptides and biological structures like bacterial peptidoglycan enables a wide range of applications, from fundamental studies of molecular interactions to the development of novel diagnostic and therapeutic agents. The detailed protocols provided in this guide offer a starting point for the successful application of this valuable chemical probe in the laboratory.

References

- 1. peptide.com [peptide.com]

- 2. This compound salt | Sigma-Aldrich [sigmaaldrich.com]

- 3. Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H29F3N4O6S | CID 162640421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound salt | Sigma-Aldrich [sigmaaldrich.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

A Technical Guide to Biotinylated-D-lysine TFA: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotinylated-D-lysine TFA, a key reagent in bioconjugation and molecular biology. This document details its chemical structure, properties, synthesis, and key applications, offering in-depth protocols and data for laboratory use.

Core Concepts: Chemical Structure and Properties

This compound is a conjugate molecule formed by the covalent linkage of biotin (B1667282) (Vitamin H) to the side chain of D-lysine, with a trifluoroacetate (B77799) counter-ion. The biotin moiety serves as a high-affinity tag, while the D-lysine provides a stable, non-natural amino acid scaffold.

The carboxyl group of biotin is coupled to the ε-amine of D-lysine through a stable secondary amide bond.[1] The resulting compound is typically supplied as a trifluoroacetic acid (TFA) salt, a byproduct of the peptide synthesis and purification process.[2]

Visualization of the Chemical Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Empirical Formula | C₁₆H₂₈N₄O₄S · C₂HF₃O₂ | [1] |

| Molecular Weight | 486.51 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | ≥95% (typically analyzed by HPLC) | |

| Solubility | Soluble in water (100 mg/mL) | [1] |

| Storage Temperature | -20°C | [1] |

| InChI Key | ICPIMQLAGIDGFB-XSCHNBKYSA-N | [1] |

Synthesis Protocol

The synthesis of Biotinylated-D-lysine typically involves the reaction of an activated form of biotin with the ε-amino group of D-lysine. A general protocol for this synthesis is outlined below.

Materials:

-

Fmoc-D-Lys(Boc)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Biotin

-

HBTU/HOBt/DIEA activation solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Loading: Swell the Rink Amide resin in DMF. Couple Fmoc-D-Lys(Boc)-OH to the resin using DIC and HOBt in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the α-amino group of D-lysine.

-

Boc Deprotection: Treat the resin with TFA to remove the Boc protecting group from the ε-amino group of D-lysine. Neutralize with a base such as diisopropylethylamine (DIEA).

-

Biotinylation: Dissolve biotin in DMF (warming may be necessary) and activate it with HBTU/HOBt/DIEA.[3] Add the activated biotin solution to the resin and allow it to react with the deprotected ε-amino group of D-lysine.

-

Cleavage and Deprotection: Cleave the biotinylated lysine from the resin and remove any remaining protecting groups using a TFA cleavage cocktail.

-

Purification: Precipitate the crude product in cold diethyl ether. Purify the this compound salt using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a white powder.

Key Applications and Experimental Protocols

This compound is a versatile tool with numerous applications in research and development. Its high affinity for streptavidin and avidin (B1170675) makes it an excellent tag for purification, detection, and immobilization of biomolecules.

Affinity Chromatography

Biotinylated molecules can be efficiently purified from complex mixtures using streptavidin- or avidin-conjugated affinity resins.

Experimental Workflow:

Caption: Workflow for affinity purification.

Protocol for Affinity Purification of a Biotinylated Peptide:

-

Column Equilibration: Equilibrate a streptavidin-agarose column with a suitable binding buffer (e.g., PBS, pH 7.4).

-

Sample Loading: Dissolve the crude biotinylated peptide in the binding buffer and load it onto the equilibrated column.

-

Washing: Wash the column extensively with the binding buffer to remove all non-biotinylated impurities.

-

Elution: Elute the bound biotinylated peptide from the column. This can be achieved by:

-

Competitive Elution: Using a buffer containing a high concentration of free biotin.

-

Denaturing Elution: Using a buffer with a low pH (e.g., glycine-HCl, pH 2.8) or containing denaturants (e.g., 8M guanidine-HCl).

-

-

Analysis: Analyze the eluted fractions for the presence and purity of the target peptide using techniques such as SDS-PAGE, HPLC, and mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, biotinylated detection antibodies can be used in conjunction with streptavidin-enzyme conjugates for signal amplification.

Signaling Pathway:

Caption: ELISA signal amplification pathway.

Protocol for ELISA with a Biotinylated Detection Antibody:

-

Coating: Coat a microplate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate and add the primary antibody. Incubate for 2 hours at room temperature.

-

Biotinylated Secondary Antibody Incubation: Wash the plate and add the biotinylated secondary antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

-

Detection: Wash the plate and add the enzyme substrate (e.g., TMB for HRP). Stop the reaction and measure the absorbance at the appropriate wavelength.

Western Blotting

Similar to ELISA, biotinylated secondary antibodies can be used in Western blotting for enhanced signal detection.

Experimental Workflow:

Caption: Western blotting workflow.

Protocol for Western Blotting with a Biotinylated Secondary Antibody:

-

Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Biotinylated Secondary Antibody Incubation: Wash the membrane and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Streptavidin-Enzyme Conjugate Incubation: Wash the membrane and incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an appropriate imaging system.[4]

Conclusion

This compound is an invaluable reagent for researchers, scientists, and drug development professionals. Its well-defined chemical structure and the robust biotin-streptavidin interaction provide a reliable and versatile system for a wide range of biological applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Biotinylated-D-lysine TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for Biotinylated-D-lysine trifluoroacetate (B77799) (TFA) salt. This compound is a valuable tool in various biochemical and pharmaceutical research areas, primarily serving as a biotin (B1667282) handle for conjugation and detection.

Core Physicochemical Properties

Biotinylated-D-lysine TFA is a conjugate formed between L-biotin and the ε-amine of D-lysine through a secondary amide bond.[1] The trifluoroacetate salt form enhances its stability and solubility. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈N₄O₄S · C₂HF₃O₂ | [2][3] |

| Molecular Weight | 486.51 g/mol | [1][2][3][4] |

| Appearance | Powder or crystals | [2][3] |

| IUPAC Name | (2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid | [4] |

| Synonyms | BDL TFA salt, (R)-2-Ammonio-6-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate 2,2,2-trifluoroacetate | [2] |

Solubility and Stability

Proper storage and handling are critical for maintaining the integrity of this compound. The following table outlines its stability and recommended storage conditions.

| Parameter | Details | Source |

| Storage (Solid) | -20°C | [2][3] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be sealed and protected from moisture and light. | [1] |

| Handling | To prevent degradation, it is recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles. | [1] |

| Working Solutions | If using water as a solvent for stock solutions, it should be diluted to the working concentration and sterilized by filtration (0.22 µm filter) before use. | [1] |

Primary Applications and Methodologies

The primary utility of this compound lies in its ability to introduce a biotin moiety into biological systems, which can then be detected with high specificity and affinity by avidin (B1170675) or streptavidin.

Probing Bacterial Peptidoglycan (PG) Assembly

A significant application of Biotinylated-D-lysine (BDL) is in studying the biosynthesis of bacterial cell walls.[2][3]

Experimental Context: BDL serves as a tool to conjugate a biotin handle into bacterial peptidoglycan (PG).[2][3] For instance, in Staphylococcus aureus, the penicillin-binding protein PBP4 can utilize BDL to biotinylate the lipid-linked PG precursors, Lipid I and Lipid II.[2][3] This labeling facilitates assays designed to measure the cellular pools of these critical precursors, which are often present in low abundance.[2][3] This methodology is valuable for research into PG assembly and for antibacterial drug development efforts.[2][3]

Workflow Visualization:

Caption: Workflow for labeling peptidoglycan precursors using BDL.

Peptide Synthesis and Biotinylated Probes

Biotinylated-D-lysine is also used in peptide synthesis to create specifically labeled peptides that can function as probes.[2] These biotinylated peptides are subsequently detected using labeled avidin or streptavidin, which bind tightly to the biotin tag. This interaction is exceptionally strong (Kd ~ 10⁻¹⁴ M), providing high sensitivity.[5]

Detection Principle: The use of labeled streptavidin or avidin for detection offers a significant advantage: signal amplification. Because each streptavidin molecule can bind multiple biotin molecules and is often conjugated to multiple reporter molecules (like enzymes or fluorophores), its binding to a biotinylated probe results in a much stronger signal compared to directly labeling the peptide itself.

Detection Pathway Visualization:

Caption: Biotin-streptavidin principle for amplified signal detection.

Experimental Protocols: General Methodologies

While specific, detailed step-by-step protocols are highly dependent on the experimental system, the general methodology for using Biotinylated-D-lysine involves several key stages:

-

Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or buffer). Store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[1]

-

Incorporation/Labeling:

-

For Cell-Based Assays (e.g., PG labeling): Introduce the compound to the cell culture medium to allow for cellular uptake and enzymatic incorporation into the target pathway.

-

For Peptide Synthesis: Incorporate as a building block during solid-phase or solution-phase peptide synthesis.

-

-

Lysis and Purification (if applicable): After labeling, lyse cells or tissues to extract the biotinylated molecules of interest. Affinity purification using streptavidin-coated beads is a common subsequent step to isolate the labeled targets.

-

Detection:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).

-

Microscopy: Use fluorophore-conjugated streptavidin to visualize the location of biotinylated molecules within cells or tissues.

-

Mass Spectrometry: Identify the precise sites of biotinylation on proteins or peptides.[6]

-

It is important to note that biotinylation of lysine (B10760008) residues can sometimes hinder the efficiency of trypsin digestion, a common step in proteomics workflows.[5] This should be considered when designing experiments for mass spectrometry analysis.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound salt [sigmaaldrich.com]

- 3. This compound salt [sigmaaldrich.com]

- 4. This compound | C18H29F3N4O6S | CID 162640421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of Biotinylated-D-lysine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated-D-lysine TFA is a synthetic conjugate of L-biotin and the D-isomer of lysine, supplied as a trifluoroacetate (B77799) salt. This molecule serves as a versatile tool in biomedical research, primarily leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. Its core mechanism of action is multifaceted, depending on the biological system under investigation. A key feature of Biotinylated-D-lysine is its resistance to enzymatic degradation by proteases that typically recognize L-amino acids, enhancing its stability in biological assays.[1]

This guide provides a comprehensive overview of the mechanisms of action of this compound, with a focus on its application in studying bacterial cell wall synthesis and its interaction with cellular transport systems. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate its practical application in a research setting.

Core Mechanisms of Action

The utility of this compound is rooted in two primary molecular interactions: its function as a substrate mimic in enzymatic reactions and its role as a high-affinity ligand for detection and purification.

Probe for Bacterial Peptidoglycan Synthesis

A significant application of Biotinylated-D-lysine (BDL) is in the study of bacterial peptidoglycan (PG) biosynthesis.[2][3] PG is a vital component of the bacterial cell wall, and its synthesis is a key target for many antibiotics. BDL acts as a probe for the activity of penicillin-binding proteins (PBPs), which are enzymes that catalyze the cross-linking of peptide chains in the final stages of PG assembly.[2][4]

Specifically, certain transpeptidases, such as PBP4 in Staphylococcus aureus, can incorporate unnatural D-amino acids into PG precursors like Lipid I and Lipid II.[2][5] This occurs through a D-amino acid exchange reaction.[3] The D-lysine moiety of BDL is recognized by these promiscuous transpeptidases, leading to the covalent incorporation of the biotin tag into the PG precursors.[2][3] This "biotin handle" then allows for the detection, quantification, and isolation of these otherwise low-abundance molecules.[2]

dot

Interaction with Cellular Uptake Systems

The biotin component of Biotinylated-D-lysine suggests it can interact with cellular transport mechanisms for biotin. The primary transporter for biotin in mammalian cells is the Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene.[6][7] This transporter is responsible for the uptake of biotin, pantothenic acid, and lipoic acid into cells.[6]

While the natural substrate for SMVT is free biotin, studies have explored the use of biotinylated molecules for targeted drug delivery, particularly in cancer cells that overexpress SMVT.[8][9][10] However, the efficiency of SMVT-mediated uptake of biotin conjugates can be influenced by the nature of the linkage and the attached molecule, as the transporter typically recognizes the free carboxyl group of biotin.[11] The D-lysine in Biotinylated-D-lysine may also influence its interaction with the transporter compared to the naturally occurring biocytin (B1667093) (biotinyl-L-lysine).[12]

dot

High-Affinity Biotin-Avidin/Streptavidin Interaction

Underlying all applications of Biotinylated-D-lysine is the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin.[13] This interaction has a dissociation constant (Kd) in the range of 10-15 M, making it one of the strongest known biological interactions.[13] Once the biotin moiety of Biotinylated-D-lysine is incorporated into a target molecule (e.g., a PG precursor), it can be readily detected and quantified using avidin or streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase) or a fluorophore.[14] This principle is fundamental to the experimental workflows described below.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes relevant data for the core components of its mechanism of action.

| Parameter | Value | Context | Reference(s) |

| Biotin-Avidin/Streptavidin Interaction | |||

| Dissociation Constant (Kd) | ~10-15 M | Strength of the biotin-avidin/streptavidin bond. | [13] |

| SMVT-Mediated Biotin Uptake | |||

| Apparent Km (Biotin) | 3.35 nM | High-affinity biotin transport in Chlamydia expressing BioY. | [6] |

| Apparent Km (Biotin) | 9.24 µM | Biotin uptake in T47D breast cancer cells. | [15] |

| Apparent Vmax (Biotin) | 55.1 pmol/min/mg protein | High-affinity biotin transport in Chlamydia expressing BioY. | [6] |

| Apparent Vmax (Biotin) | 27.34 pmol/min/mg protein | Biotin uptake in T47D breast cancer cells. | [15] |

| Biotin Regulation of SMVT Expression | |||

| Decrease in Biotin Uptake Rate | From 2.6 to 1.9 fmol/mg protein/min | In wild-type cells cultured in pharmacological vs. physiological biotin medium. | [7][16] |

Experimental Protocols

Protocol 1: Detection of Lipid-Linked Peptidoglycan Precursors using Biotinylated-D-lysine

This protocol is adapted from the work of the Walker lab for the detection of Lipid I and Lipid II in S. aureus.[2][5]

Materials:

-

This compound

-

S. aureus cell culture

-

Organic solvent extraction reagents (e.g., chloroform/methanol)

-

Purified PBP4 enzyme

-

SDS-PAGE reagents

-

PVDF membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescence detection reagents

Methodology:

-

Culturing and Harvesting Bacteria: Grow S. aureus to the desired optical density. Harvest the cells by centrifugation.

-

Extraction of Lipid-Linked Precursors: Extract the lipid-linked PG precursors from the bacterial pellet using an appropriate organic solvent mixture.

-

In Vitro Biotinylation Reaction:

-

To the organic extract containing the lipid precursors, add purified PBP4 enzyme and Biotinylated-D-lysine.

-

Incubate the reaction mixture to allow for the PBP4-mediated exchange of the terminal D-alanine of Lipid I and Lipid II with Biotinylated-D-lysine.

-

-

SDS-PAGE and Western Blotting:

-

Separate the products of the biotinylation reaction by SDS-PAGE.

-

Transfer the separated molecules to a PVDF membrane.

-

Probe the membrane with a streptavidin-HRP conjugate.

-

-

Detection: Detect the biotinylated Lipid I and Lipid II bands using a chemiluminescence substrate and an appropriate imaging system.

dot

Protocol 2: General Protocol for Biotinylation of Peptides and Proteins

This protocol provides a general framework for the biotinylation of primary amines on peptides and proteins for use in various assays.

Materials:

-

Peptide or protein of interest

-

Biotinylation reagent (e.g., NHS-biotin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column or dialysis equipment

Methodology:

-

Prepare Peptide/Protein Solution: Dissolve the peptide or protein in PBS at a suitable concentration (e.g., 1 mg/mL).

-

Prepare Biotinylation Reagent Stock: Prepare a stock solution of the biotinylation reagent (e.g., 20 mM NHS-biotin in an appropriate solvent like DMSO or PBS).

-

Biotinylation Reaction:

-

Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

-

Application: The biotinylated peptide/protein is now ready for use in downstream applications such as pull-down assays or immobilization on streptavidin-coated surfaces.

Applications in Research and Drug Development

-

Antibiotic Mechanism of Action Studies: By using Biotinylated-D-lysine to label PG precursors, researchers can assess how antibiotics that target cell wall synthesis affect the levels of these intermediates.[2]

-

Screening for Novel Enzyme Inhibitors: The assay described in Protocol 1 can be adapted for high-throughput screening of compound libraries to identify new inhibitors of PBPs or other enzymes involved in PG biosynthesis.

-

Targeted Drug Delivery: The potential for SMVT-mediated uptake of biotinylated compounds is being explored for the targeted delivery of therapeutic agents to cancer cells that overexpress this transporter.[8][9][10]

-

Neuroanatomical Tracing: As an isomer of biocytin, Biotinylated-D-lysine can potentially be used as a neuroanatomical tracer to map neuronal connections, with the added benefit of increased stability against enzymatic degradation.[1][18]

Conclusion

This compound is a powerful and versatile chemical probe with a well-defined mechanism of action centered on the principles of enzymatic incorporation and high-affinity molecular recognition. Its resistance to enzymatic degradation due to the D-lysine configuration provides a significant advantage in biological systems. The detailed understanding of its interaction with bacterial transpeptidases and cellular biotin transporters, combined with robust detection methods, makes it an invaluable tool for researchers in microbiology, cell biology, and drug development. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a variety of research contexts.

References

- 1. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of lipid-linked peptidoglycan precursors by exploiting an unexpected transpeptidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. matilda.science [matilda.science]

- 4. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uptake of Biotin by Chlamydia Spp. through the Use of a Bacterial Transporter (BioY) and a Host-Cell Transporter (SMVT) | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY Database [genome.jp]

- 14. researchgate.net [researchgate.net]

- 15. Walker Lab [walkerlab.hms.harvard.edu]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Biotinylated-D-lysine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotinylated-D-lysine trifluoroacetate (B77799) (TFA) salt. The information herein is intended to support researchers and professionals in the effective handling, storage, and application of this important biotinylated compound.

Introduction

Biotinylated-D-lysine TFA is a conjugate of biotin (B1667282) and the D-isomer of lysine, widely utilized in various biochemical and pharmaceutical research applications. Its utility in labeling, purification, and detection protocols hinges on the high-affinity interaction between biotin and streptavidin or avidin. A thorough understanding of its solubility and stability is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics and diagnostic tools. This guide summarizes the available data on its physicochemical properties and provides detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is typically supplied as a powder or crystalline solid.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈N₄O₄S · C₂HF₃O₂ | |

| Molecular Weight | 486.51 g/mol | [1] |

| Appearance | Powder or crystals | |

| Storage Temperature (Solid) | -20°C |

Solubility Profile

The solubility of this compound is a critical factor for its application in aqueous and organic solvent systems.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Water | 100 mg/mL (205.55 mM) | Ultrasonic treatment may be required to achieve complete dissolution. | [2] |

| DMSO | Soluble (qualitative) | Often used for preparing stock solutions of biotinylated reagents. | |

| DMF | Soluble (qualitative) | Another common solvent for biotinylated compounds. | |

| Ethanol | Data not available |

Note on Stock Solutions: When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter, before use.[2]

Stability Profile

The stability of this compound is crucial for its shelf-life and performance in various assays. Stability is influenced by factors such as temperature, pH, and exposure to light.

Storage of Solutions

To prevent degradation, particularly from repeated freeze-thaw cycles, it is imperative to aliquot prepared solutions and store them under appropriate conditions.[2]

Table 3: Recommended Storage Conditions for this compound Solutions

| Storage Temperature | Duration | Recommendations | Source |

| -80°C | 6 months | Sealed storage, protected from moisture and light. | [2] |

| -20°C | 1 month | Sealed storage, protected from moisture and light. | [2] |

Chemical Stability

Experimental Protocols

The following sections detail methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for assessing the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol, PBS)

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

Analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used. Sonication may be employed initially to aid dispersion.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol for a Stability-Indicating HPLC Method and Forced Degradation Study

This protocol describes the development of a stability-indicating HPLC method and its application in a forced degradation study to assess the stability of this compound.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to evaluate its stability under stress conditions.

Part A: HPLC Method Development

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

A suggested starting gradient could be 95% A to 50% A over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-220 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Part B: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at a controlled temperature for various time points.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for various time points.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to UV light.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the developed HPLC method.

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound.

-

Observe the formation of any new peaks, which represent degradation products.

-

Calculate the percentage of degradation over time for each stress condition.

-

Visualizations

Logical Relationships in Solubility and Stability

Caption: Factors influencing the solubility and stability of this compound.

Experimental Workflow for Stability Assessment

Caption: A general experimental workflow for assessing the stability of this compound.

References

The Strategic Advantage of D-Lysine in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and molecular tracking, the choice of linker can be as critical as the label itself. This guide delves into the nuanced yet significant role of D-lysine in biotinylation, offering a comprehensive resource on its application, underlying principles, and practical implementation. While L-lysine is the ubiquitous, naturally occurring enantiomer, the strategic substitution with its synthetic counterpart, D-lysine, imparts a crucial advantage: resistance to enzymatic degradation . This metabolic stability transforms biotinylated molecules into robust tools for a variety of applications, from in-vivo imaging to quantitative proteomics in complex biological milieu.

Core Principles: The Impervious Nature of D-Lysine

The fundamental rationale for employing D-lysine in biotinylation lies in its inherent resistance to proteases. Most proteases, such as trypsin which cleaves at the carboxyl side of lysine (B10760008) and arginine, are stereospecific and evolved to recognize L-amino acids. The D-enantiomer of lysine does not fit into the active site of these enzymes, rendering peptide bonds adjacent to D-lysine resistant to cleavage. This property is paramount for applications where the biotinylated molecule is exposed to protease-rich environments, such as the bloodstream, cell lysates, or the extracellular matrix.

The chemical reactivity of the ε-amino group of D-lysine is identical to that of L-lysine, meaning that standard biotinylation chemistries, such as those employing N-hydroxysuccinimide (NHS) esters, can be used without modification. The key distinction, therefore, is not in the biotinylation reaction itself, but in the subsequent biological stability of the resulting conjugate.

Quantitative Data Summary

While direct comparative studies on the biotinylation reaction kinetics of D-lysine versus L-lysine are not extensively published, the primary quantitative advantage lies in the stability of the resulting conjugate. The binding affinity of the biotin (B1667282) moiety to streptavidin or avidin (B1170675) remains exceptionally high, irrespective of the chirality of the lysine linker.

| Parameter | Value | Significance |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M | One of the strongest known non-covalent interactions, ensuring stable detection and capture. |

| Protease Resistance of D-Lysine Linker | High | Confers metabolic stability to the biotinylated molecule in biological fluids. |

| Protease Resistance of L-Lysine Linker | Low | Susceptible to cleavage by proteases like trypsin, leading to loss of the biotin tag. |

Applications of D-Lysine Biotinylation

The protease resistance of D-lysine-containing biotinylation reagents makes them invaluable in a range of applications:

-

In Vivo Imaging and Drug Delivery: Biotinylated targeting moieties (e.g., peptides, antibodies) linked via D-lysine exhibit longer circulation half-lives, leading to improved tumor targeting and reduced off-target effects in pretargeted radionuclide therapy.

-

Proteomics and Pulse-Chase Studies: When tracking the fate of a protein in a cell, a D-lysine-biotin tag ensures that the tag itself is not degraded during the experiment, providing a more accurate measurement of the target protein's turnover.

-

Mapping Protease Activity: By synthesizing substrates with L-lysine and D-lysine linkers, it is possible to create probes to specifically map the activity of proteases in complex biological samples.

-

Development of Metabolically Stable Peptide Therapeutics: Incorporating D-lysine into biotinylated peptide drugs enhances their stability and oral bioavailability.

Experimental Protocols

Protocol 1: Synthesis of a Custom D-Lysine Biotinylation Reagent (NHS-Biotin-D-Lys)

This protocol describes the synthesis of a biotinylation reagent with a D-lysine linker, activated with an NHS ester for reaction with primary amines. This is a two-step process involving the coupling of biotin to the ε-amino group of a protected D-lysine, followed by the activation of the α-carboxyl group.

Materials:

-

Fmoc-D-Lys(Boc)-OH

-

Biotin-NHS ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Solid-phase extraction (SPE) cartridge (C18)

Methodology:

-

Biotinylation of Protected D-Lysine: a. Dissolve Fmoc-D-Lys(Boc)-OH (1 equivalent) and Biotin-NHS ester (1.1 equivalents) in DMF. b. Add DIPEA (2 equivalents) to the solution and stir at room temperature for 4 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether. e. Collect the precipitate by filtration and wash with diethyl ether to obtain Fmoc-D-Lys(Biotin)-OH.

-

Fmoc Deprotection: a. Dissolve the Fmoc-D-Lys(Biotin)-OH in a 20% solution of piperidine in DMF. b. Stir at room temperature for 30 minutes. c. Remove the solvent under reduced pressure to obtain H₂N-D-Lys(Biotin)-OH.

-

NHS Ester Activation: a. Dissolve H₂N-D-Lys(Biotin)-OH (1 equivalent) and NHS (1.2 equivalents) in a mixture of DMF and DCM. b. Cool the solution to 0°C and add DCC (1.2 equivalents). c. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Evaporate the solvent and purify the crude product using a C18 SPE cartridge to yield NHS-Biotin-D-Lysine.

Protocol 2: Biotinylation of a Target Protein with NHS-Biotin-D-Lysine

Materials:

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-Biotin-D-Lysine reagent

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Reagent Preparation: a. Immediately before use, dissolve the NHS-Biotin-D-Lysine reagent in DMSO to a concentration of 10 mg/mL.

-

Biotinylation Reaction: a. Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. b. Add the dissolved NHS-Biotin-D-Lysine reagent to the protein solution at a 10-20 fold molar excess. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature. c. Remove excess, unreacted biotinylation reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. d. Collect the protein-containing fractions.

Protocol 3: Protease Resistance Assay of Biotinylated Peptides

This assay compares the stability of a peptide biotinylated with a D-lysine linker versus an L-lysine linker in the presence of a protease.

Materials:

-

Biotin-D-Lysine labeled peptide

-

Biotin-L-Lysine labeled peptide

-

Trypsin (or other relevant protease)

-

Digestion buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0)

-

SDS-PAGE gels and reagents

-

Western blot apparatus

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Methodology:

-

Protease Digestion: a. Prepare solutions of the Biotin-D-Lysine and Biotin-L-Lysine peptides at a concentration of 1 mg/mL in digestion buffer. b. For each peptide, set up a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes). c. At time zero, add trypsin to each peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w). d. At each time point, remove an aliquot of the reaction and immediately stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: a. Run the samples from each time point on an SDS-PAGE gel. b. Transfer the proteins/peptides from the gel to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Probe the membrane with Streptavidin-HRP conjugate to detect the biotinylated peptides. e. Wash the membrane and add a chemiluminescent substrate. f. Image the blot to visualize the presence of intact biotinylated peptide at each time point. A decrease in signal over time indicates proteolytic degradation.

Visualizations

Caption: General reaction scheme for the biotinylation of a protein's lysine residue using an NHS-ester activated biotin.

Caption: Comparison of the proteolytic stability of biotinylated peptides with L-lysine versus D-lysine linkers.

Caption: Workflow for pretargeted radionuclide therapy using a protease-resistant D-lysine-biotin conjugate.

Conclusion

The use of D-lysine in biotinylation is a powerful strategy to enhance the metabolic stability of labeled molecules. This in-depth guide provides the foundational knowledge, practical protocols, and conceptual frameworks for researchers to leverage this advantage in their experimental designs. By understanding and applying the principles of D-lysine biotinylation, scientists can develop more robust and reliable tools for probing complex biological systems, ultimately leading to more accurate and impactful research outcomes.

A Technical Guide to Neuronal Tracing: Biotinylated-D-lysine TFA vs. Biocytin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two powerful neuronal tracers: the traditional Biocytin and the more recent, stabilized Biotinylated-D-lysine trifluoroacetate (B77799) (TFA). Understanding the core differences between these molecules is crucial for selecting the optimal tracer for your neuroanatomical studies, particularly for long-term connectivity mapping.

Introduction to Biotin-Based Neuronal Tracers

Neuronal tracing is a fundamental technique in neuroscience for mapping the intricate connections within the nervous system. Anterograde tracing, which follows the path of neural projections from the cell body (soma) to the axon terminal, is essential for elucidating the targets of specific neuronal populations.[1] Biotin-based tracers have become a cornerstone of neuroanatomical research due to their high sensitivity and versatility.[2]

Biocytin, a conjugate of biotin (B1667282) and L-lysine, has long been a gold standard for anterograde tracing.[3] It is readily taken up by neurons and efficiently transported along axons.[4] However, a significant limitation of Biocytin is its susceptibility to enzymatic degradation in vivo, which can compromise the integrity of long-term tracing studies.[5][6][7] This has led to the development of modified biotinylated tracers, such as Biotinylated-D-lysine TFA, designed to resist enzymatic breakdown and provide a more stable and persistent signal.

Core Mechanism of Action and the Significance of Stereochemistry

Both Biocytin and this compound function as neuronal tracers through a similar mechanism. Following injection into a specific brain region, the tracer is taken up by the neuronal cell bodies and transported down the axons via the anterograde transport system.[8] The biotin moiety of the tracer can then be visualized with high affinity and specificity using avidin (B1170675) or streptavidin conjugates, which are typically linked to an enzyme like horseradish peroxidase (HRP) or a fluorescent marker.[4]

The key difference between the two tracers lies in the stereochemistry of the lysine (B10760008) component. Biocytin contains the naturally occurring L-lysine, while this compound incorporates the D-isomer of lysine. This seemingly small change has a profound impact on the stability of the tracer in vivo.

The enzyme biotinidase , present in the central nervous system, is responsible for recycling biotin by cleaving it from L-lysine residues.[9] Biocytin, with its L-lysine component, is a natural substrate for biotinidase and is therefore degraded over time.[5][6] This degradation can lead to a diminished signal and incomplete labeling of long axonal projections, especially in experiments with extended survival times.[5][6]

In contrast, the D-lysine in this compound is not recognized by biotinidase. This resistance to enzymatic cleavage is a significant advantage, as it allows the tracer to persist for longer periods within the neuron, enabling more complete and robust labeling of entire axonal arbors. The introduction of D-amino acids is a known strategy to increase the in vivo stability of peptides by making them resistant to proteolysis.[10]

Comparative Analysis: this compound vs. Biocytin

The choice between this compound and Biocytin depends on the specific requirements of the experiment, particularly the desired survival time and the need for long-distance tracing.

| Feature | This compound | Biocytin |

| Lysine Isomer | D-lysine | L-lysine |

| In Vivo Stability | High (Biotinidase resistant) | Low (Degraded by biotinidase)[5][6] |

| Optimal Survival Time | Long-term (days to weeks) | Short-term (hours to a few days) |

| Tracing Distance | Excellent for long projections | May be limited for very long projections |

| Signal Persistence | High | Decreases over time |

| Anterograde Transport | Efficient | Efficient[3] |

| Retrograde Transport | Possible, but primarily anterograde | Can be used for retrograde tracing[3] |

| Visualization | Avidin/Streptavidin-based methods | Avidin/Streptavidin-based methods[4] |

| TFA Salt | Common for improved solubility and stability | Typically available as a hydrochloride salt |

Experimental Protocols

The following are generalized protocols for the use of this compound and Biocytin as anterograde neuronal tracers. Specific parameters may need to be optimized for your particular application.

Tracer Preparation

-

Reconstitution: Dissolve this compound or Biocytin in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or a low-molarity potassium acetate (B1210297) buffer. A typical concentration for iontophoretic or pressure injection is 1-5% (w/v).

-

Filtration: For microinjection, it is advisable to filter the tracer solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the micropipette.

Tracer Injection

The tracer can be delivered into the target brain region using either iontophoresis or pressure injection.

-

Iontophoresis:

-

Pull glass micropipettes to a tip diameter of 10-20 µm.

-

Fill the micropipette with the tracer solution.

-

Lower the micropipette to the target coordinates in the anesthetized animal.

-

Apply a positive current (e.g., 1-5 µA) in a pulsed fashion (e.g., 7 seconds on, 7 seconds off) for 10-20 minutes.

-

-

Pressure Injection:

-

Use a Hamilton syringe or a picospritzer system with a glass micropipette.

-

Lower the pipette to the target coordinates.

-

Inject a small volume of the tracer solution (e.g., 50-200 nL) over several minutes.

-

Post-Injection Survival

-

This compound: Allow for a longer survival period (e.g., 3 days to 2 weeks) to enable complete transport of the stable tracer to distal axon terminals.

-

Biocytin: A shorter survival period (e.g., 24-72 hours) is recommended to minimize signal degradation by biotinidase.[5][6]

Tissue Processing and Visualization

-

Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by a 4% paraformaldehyde solution in PBS. Post-fix the brain in the same fixative overnight at 4°C.

-

Sectioning: Cut the brain into sections (e.g., 40-50 µm) using a vibratome or a freezing microtome.

-

Endogenous Peroxidase Quenching: If using an HRP-based detection method, incubate the sections in a solution of 1% hydrogen peroxide in PBS for 15-30 minutes to block endogenous peroxidase activity.

-

Permeabilization: Wash the sections in PBS and then incubate in PBS containing 0.3-0.5% Triton X-100 to permeabilize the cell membranes.

-

Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in an ABC solution (e.g., from a Vectastain ABC kit) for 1-2 hours at room temperature or overnight at 4°C. This complex consists of avidin and biotinylated HRP.

-

Visualization with DAB:

-

Wash the sections in PBS.

-

Incubate the sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) with hydrogen peroxide. The HRP enzyme will react with the DAB to produce a brown, insoluble precipitate, thereby visualizing the location of the tracer.

-

Monitor the reaction closely and stop it by washing with PBS once the desired staining intensity is reached.

-

-

Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, allow them to dry, dehydrate through a series of ethanol (B145695) gradients, clear with xylene, and coverslip with a mounting medium.

Visualizations

Molecular Structures

Enzymatic Degradation Pathway

Experimental Workflow

Conclusion

Both this compound and Biocytin are valuable tools for anterograde neuronal tracing. The choice between them hinges on the experimental goals. For short-term studies where rapid labeling is the priority, Biocytin remains a reliable and cost-effective option. However, for studies requiring long survival times to trace extensive and complex neural pathways, the enhanced in vivo stability of this compound makes it the superior choice. Its resistance to biotinidase degradation ensures a more complete and persistent labeling of neuronal connections, providing a more accurate and detailed map of the neural circuitry under investigation. The development of such stabilized tracers represents a significant advancement in the field of neuroanatomy, enabling more sophisticated and long-term studies of brain connectivity.

References

- 1. Anterograde tracing - Wikipedia [en.wikipedia.org]

- 2. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improved neuronal tract tracing with stable biocytin-derived neuroimaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.addgene.org [blog.addgene.org]

- 9. Biotinidase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

applications of biotinylated D-amino acids in research

An In-depth Technical Guide to the Research Applications of Biotinylated D-Amino Acids

For: Researchers, Scientists, and Drug Development Professionals

This guide explores the synergistic potential of incorporating biotin (B1667282) and D-amino acids into peptides for advanced research applications. The unique properties of D-amino acids—primarily their exceptional resistance to proteolytic degradation—combined with the high-affinity biotin-streptavidin interaction, create powerful tools for drug discovery, molecular probing, and diagnostics. This document provides an overview of core applications, quantitative data, and detailed experimental protocols.

Naturally occurring peptides are composed of L-amino acids, making them susceptible to rapid degradation by proteases in biological systems. This short half-life is a major obstacle in their development as therapeutics[1][2]. The substitution of L-amino acids with their D-enantiomers is a powerful strategy to overcome this limitation. Since proteases are stereospecific, they do not efficiently recognize or cleave peptide bonds involving D-amino acids, leading to significantly enhanced stability and longer in vivo half-lives[1][3][4][5].

Biotinylation, the process of covalently attaching biotin to a molecule, serves as a robust and highly specific affinity tag[6]. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature (Kd ≈ 10-15 M), making it an ideal tool for the detection, purification, and immobilization of molecules[7].

By combining these two modifications, researchers can create peptide-based probes and drug candidates that are not only highly stable in biological environments but can also be easily detected, isolated, and studied.

Application 1: Enhancing Peptide Stability for Therapeutic Development

The primary application of D-amino acid incorporation is to increase the metabolic stability of peptide drug candidates. Biotinylation in this context allows for the easy tracking and quantification of the peptide during stability assays.

Quantitative Data Presentation: Protease Resistance

The following tables provide quantitative comparisons of the stability of native L-peptides versus their D-amino acid-substituted counterparts in biological fluids.

Table 1: Half-life Comparison of D-Amino Acid Substituted Peptides

| Peptide Class | Native Peptide (L-amino acids) | D-Amino Acid Substituted Analog | Half-life of Native | Half-life of D-Analog | Fold Increase | Reference(s) |

| Conotoxin | α-Conotoxin RgIA | [D-Arg13]-RgIA | ~3 minutes | 120 minutes | 40x | [8] |

| Neuropeptide | Somatostatin | Octreotide ([D-Phe, D-Trp]) | < 3 minutes | ~2 hours | >40x | [3] |

Table 2: Stability of MUC2 Epitope Peptides in Human Serum (96h Incubation)

| Peptide Sequence (Modified Residues in d-form) | % Peptide Remaining in 10% Human Serum | % Peptide Remaining in 50% Human Serum | Reference |

| TPTPTGTQTPT (All L-form) | 0% | 0% | [9] |

| t PTPTGTQTPt | 100% | 98% | [9] |

| tp TPTGTQTpt | 100% | 100% | [9] |

Lowercase letters indicate D-amino acids.

Experimental Workflow: Serum Stability Assay

The workflow below outlines the process for quantifying the stability of a biotinylated D-peptide in serum.

Experimental Protocol: HPLC-Based Serum Stability Assay

This protocol is adapted from methodologies described in multiple sources[3][10][11][12][13].

-

Preparation of Solutions:

-

Peptide Stock: Prepare a 10 mg/mL stock solution of the biotinylated D-peptide in sterile water or an appropriate buffer.

-

Serum: Thaw fresh human or mouse serum (stored at -80°C) on ice. Centrifuge at 10,000 x g for 5 minutes to remove any cryo-precipitates.

-

Quenching Solution: Acetonitrile (ACN).

-

-

Incubation:

-

In a microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 1 mg/mL. For a 100 µL reaction, use 90 µL of serum and 10 µL of peptide stock.

-

Incubate the mixture in a water bath or incubator at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 40 µL aliquot of the serum-peptide mixture.

-

Immediately add the aliquot to a new tube containing an equal volume (40 µL) of cold ACN to precipitate the serum proteins and stop enzymatic reactions[11].

-

Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes.

-

-

Sample Processing:

-

Centrifuge the quenched samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[14].

-

Carefully transfer the supernatant, which contains the peptide and its degradation products, to a new tube for analysis.

-

-

HPLC Analysis:

-

Inject 20-50 µL of the supernatant onto a C18 reverse-phase HPLC column.

-

Use a linear gradient of ACN in water (both containing 0.1% trifluoroacetic acid, TFA) to elute the peptide. A typical gradient might be 5% to 60% ACN over 30 minutes[13].

-

Monitor the absorbance at 214 nm to detect the peptide backbone[14].

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time from a standard run at time zero.

-

Integrate the peak area for the intact peptide at each time point.

-

Calculate the percentage of peptide remaining by dividing the peak area at each time point by the peak area at time zero.

-

Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t1/2)[12][13].

-

Application 2: Probing Molecular Interactions

Biotinylated D-peptides are excellent "bait" molecules for identifying and isolating binding partners from complex biological samples like cell lysates. Their inherent stability ensures that the bait remains intact throughout the experiment, preventing false negatives that could arise from probe degradation.

Experimental Workflow: Streptavidin Pull-Down Assay

This workflow details the isolation of interacting proteins using a biotinylated D-peptide probe.

Experimental Protocol: Streptavidin Pull-Down for Interaction Analysis

This protocol is a synthesis of methods for affinity purification[6][15][16][17][18].

-

Preparation of Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with a protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with a reduced Triton X-100 concentration (e.g., 0.1%) or increased salt concentration (e.g., 500 mM NaCl) for higher stringency washes.

-

Elution Buffer: 2x SDS-PAGE loading buffer (e.g., Laemmli buffer).

-

Streptavidin Beads: Commercially available streptavidin-conjugated magnetic or agarose (B213101) beads.

-

-

Bead Preparation and Bait Immobilization:

-

Transfer an appropriate amount of streptavidin bead slurry (e.g., 50 µL) to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

-

Wash the beads three times with 500 µL of Lysis Buffer[16].

-

Resuspend the washed beads in 200 µL of Lysis Buffer. Add the biotinylated D-peptide to a final concentration of 1-10 µM.

-

Incubate for 1 hour at 4°C with gentle end-over-end rotation to allow the peptide to bind to the beads.

-

Pellet the beads and wash three times with Lysis Buffer to remove any unbound peptide.

-

-

Binding of Target Proteins:

-

Prepare a cell lysate by incubating cells in Lysis Buffer on ice, followed by centrifugation to clear cellular debris. Determine the protein concentration of the cleared lysate (e.g., via Bradford or BCA assay).

-

Add 500 µg to 1 mg of cleared cell lysate to the peptide-conjugated beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant (flow-through).

-

Wash the beads 3-5 times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes before pelleting[18]. This step is critical for removing proteins that bind non-specifically.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Add 50 µL of 2x SDS-PAGE Elution Buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads[18].

-

Pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel for analysis by Coomassie staining, silver staining, or Western blotting.

-

For protein identification, the eluate can be subjected to in-gel digestion followed by mass spectrometry.

-

Application 3: Cell Surface Labeling and Imaging

Biotinylated D-peptides that bind to specific cell surface receptors can be used as stable probes for cell labeling, sorting, and imaging. The peptide's resistance to degradation ensures that the signal remains stable over the course of long experiments. Detection is achieved using a fluorescently-labeled streptavidin conjugate, which can be quantified by flow cytometry or visualized by fluorescence microscopy.

Experimental Workflow: Cell Surface Labeling and Flow Cytometry

This diagram shows the steps for labeling cell surface targets with a biotinylated D-peptide for flow cytometry analysis.

Experimental Protocol: Cell Surface Binding by Flow Cytometry

This protocol is based on standard methods for immunofluorescence staining[19][20][21].

-

Preparation of Reagents:

-

FACS Buffer: Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 0.05% sodium azide. Keep cold.

-

Biotinylated D-Peptide: Prepare a working solution at a pre-determined optimal concentration in cold FACS buffer.

-

Detection Reagent: A fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC, Streptavidin-APC) diluted in cold FACS buffer according to the manufacturer's instructions.

-

-

Cell Preparation:

-

Harvest cells and determine the cell count using a hemocytometer or automated cell counter.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in cold FACS Buffer to a concentration of 1 x 107 cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.

-

-

Primary Staining (Peptide Binding):

-

Add the diluted biotinylated D-peptide to the cell suspension in each tube.

-

Gently vortex and incubate on ice for 30-60 minutes, protected from light.

-

-

Washing:

-

Add 2 mL of cold FACS Buffer to each tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step one more time to ensure complete removal of unbound peptide.

-

-

Secondary Staining (Detection):

-

Resuspend the cell pellet in 100 µL of the diluted fluorescent streptavidin conjugate.

-

Gently vortex and incubate on ice for 30 minutes, protected from light[20].

-

-

Final Washes and Analysis:

-

Wash the cells twice with 2 mL of cold FACS Buffer as described in step 4.

-

After the final wash, resuspend the cell pellet in 300-500 µL of FACS Buffer.

-

Analyze the samples on a flow cytometer, using the appropriate laser and filter set for the chosen fluorophore.

-

Case Study: Biotinylated D-Peptides as Platelet-Activating Factor (PAF) Inhibitors

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory and allergic diseases[6]. Developing stable antagonists for PAF is a key therapeutic goal. Research has shown that biotinylated heptapeptides containing D-amino acids can directly bind to PAF, inhibiting its pro-inflammatory actions and demonstrating enhanced stability in plasma.

Mechanism of Action: PAF Signaling Inhibition

PAF binds to its G-protein coupled receptor (PAFR), which primarily signals through the Gq protein subunit. This initiates a cascade leading to downstream inflammatory responses. A biotinylated D-peptide can directly bind to the PAF molecule, preventing it from activating its receptor and blocking the entire downstream signaling pathway.

Methodology: Synthesis of Biotinylated D-Amino Acid Peptides

These specialized peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual Fmoc-SPPS

This is a generalized protocol for manual synthesis[14][22][23][24].

-

Resin Preparation:

-

Place Rink Amide resin (for a C-terminal amide) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the 20% piperidine treatment for another 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (L- or D-form, 3 equivalents relative to resin substitution) and a coupling agent like HATU (2.9 equivalents) in DMF.

-

Add an activation base such as DIpea (6 equivalents) to the amino acid solution and let it pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Repeat steps 2 and 3 for each amino acid in the sequence.

-

-

N-Terminal Biotinylation:

-

After the final amino acid has been coupled and its Fmoc group has been removed (as in step 2), wash the resin with DMF.

-

In a separate tube, dissolve Biotin-NHS ester (2 equivalents) and DIpea (4 equivalents) in DMF.

-

Add this solution to the resin and agitate for 2 hours at room temperature.

-

Drain and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.